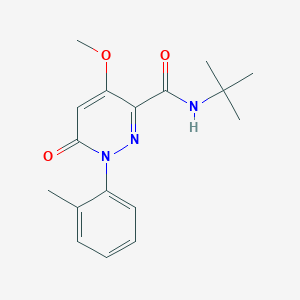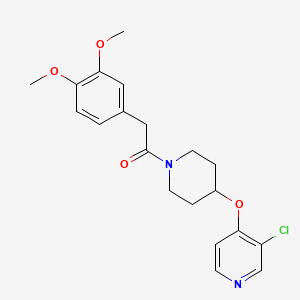![molecular formula C14H12BrN3O2S2 B2481689 4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide CAS No. 1904125-56-9](/img/structure/B2481689.png)
4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves complex reactions that aim to optimize yield, reduce steps, and minimize environmental impact. A notable method reported involves a one-step synthesis via a catalytic four-component reaction, demonstrating step economy and easy purification, which could potentially be applied or adapted for our compound of interest (Shi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of thieno[2,3-d]pyrimidin derivatives is crucial for understanding their chemical behavior and biological activity. Advanced methods, including density functional theory (DFT), have been used to determine the optimized geometric bond lengths, bond angles, and to predict the reactivity of such compounds. For instance, DFT and X-ray diffraction analyses have provided insights into the molecular structure of related compounds, potentially applicable to our compound for predicting its stability and reactivity (Huang et al., 2020).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including nucleophilic substitution, cyclization, and electrophilic substitution, which are crucial for modifying the compound to enhance its biological activities. The synthesis of related compounds has shown that the functionalization of the thieno[2,3-d]pyrimidinedione core allows for the development of a novel library of analogues, providing a foundation for exploring the chemical reactions of our compound of interest (O'Rourke et al., 2018).
科学的研究の応用
Synthesis and Characterization
Innovative Synthesis Techniques
The synthesis of similar thienopyrazole derivatives has been explored using innovative methods. These techniques involve reactions under specific conditions to produce various compounds, including chloromethyl pyrimidinone and S-alkylated compounds (Ahmed et al., 2018).
Structural Elucidation
The chemical structures of newly synthesized compounds similar to 4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide are elucidated using techniques like FT-IR, 1 H-NMR, and mass spectroscopy. This is essential for understanding the chemical properties and potential applications of these compounds (El-Meligie et al., 2020).
Potential Pharmacological Applications
Lactate Uptake Inhibition
Certain analogues of thieno[2,3-d]pyrimidinedione, which share structural similarities with the mentioned compound, have been tested as lactate uptake inhibitors. This indicates potential applications in targeting monocarboxylate transporters, which could be significant in certain therapeutic contexts (O'Rourke et al., 2018).
Antimicrobial Activity
Derivatives of thieno[2,3-b]pyridine, which are structurally related, have shown antimicrobial activities. This suggests the potential use of 4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Anticancer and Anti-Inflammatory Activities
Some pyrimidine and thiophene derivatives exhibit anticancer and anti-inflammatory properties. This highlights the potential of similar compounds for pharmaceutical development (Lahsasni et al., 2018).
Methodological Advancements
- Efficient Synthesis Approaches: There is ongoing research to develop more efficient and eco-friendly synthesis methods for these compounds. This includes catalytic reactions and green chemistry approaches, which are vital for sustainable pharmaceutical development (Shi et al., 2018).
特性
IUPAC Name |
4-bromo-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S2/c1-8-17-13-10(2-5-21-13)14(20)18(8)4-3-16-12(19)11-6-9(15)7-22-11/h2,5-7H,3-4H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFZVOUDOVBRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481611.png)
![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)

![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)

![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)

![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)

